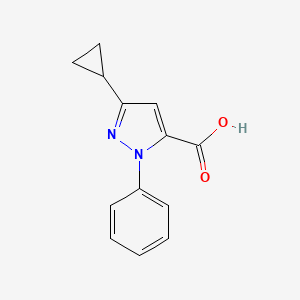
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound . It is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a phenyl ring and a cyclopropyl group . The molecular weight of a similar compound, 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is 228.25 .Chemical Reactions Analysis
Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .Wissenschaftliche Forschungsanwendungen
Synthesis of Structurally Diverse Pyrazole Derivatives
- Research by Xue, Liu, Qing, and Wang (2016) demonstrated the use of 1-cyanocyclopropane-1-carboxylates, reacting with arylhydrazines, to afford 1,3,5-trisubstituted pyrazoles. This method is significant for accessing a variety of pyrazole derivatives, which are important in medicinal chemistry and material science (Xue, Liu, Qing, & Wang, 2016).
Rearrangements and Synthesis of Pyrazoles
- Vasin et al. (2018) explored the rearrangements of structurally related 3H-pyrazoles, showing their transformations under various conditions. This study is crucial for understanding the chemical behavior and potential applications of pyrazole derivatives in synthetic pathways (Vasin, Razin, Bezrukova, Popkova, & Somov, 2018).
Quantum-Chemical Calculations and Derivative Formation
- Yıldırım, Kandemirli, and Akçamur (2005) conducted experimental and theoretical studies on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing insights into the reaction mechanisms and structural determinations of these compounds. This research is valuable for the design and synthesis of new compounds based on pyrazole structures (Yıldırım, Kandemirli, & Akçamur, 2005).
Studies in Theoretical Chemistry
- Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Their research combines experimental and theoretical methods, contributing to the understanding of molecular properties in theoretical chemistry (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Applications in Nonlinear Optics
- Chandrakantha et al. (2013) synthesized novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, investigating their optical nonlinearity. This study highlights the potential use of these compounds in optical limiting applications, an important aspect in the field of photonics and laser technology (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Safety and Hazards
Zukünftige Richtungen
Given the wide range of applications of pyrazole compounds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , it is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides . This suggests potential future directions for the development and application of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid and similar compounds.
Wirkmechanismus
Target of Action
Similar compounds have shown remarkable fungicidal and insecticidal activity
Mode of Action
Pyrazole derivatives are known to exhibit amphoteric properties, acting as both acids and bases . The acidic pyrrole-like NH group can donate its proton, while the basic pyridine-like nitrogen can accept protons . This dual behavior might influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole-based compounds have been detected in the gas-phase by infrared (ir) spectroscopy , suggesting that they might interact with various biochemical pathways
Result of Action
Similar compounds have shown remarkable fungicidal and insecticidal activity , suggesting that this compound might have similar effects
Action Environment
It is recommended to consider storage in bunded areas and ensure storage areas are isolated from sources of community water
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQCXXRFZAYTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
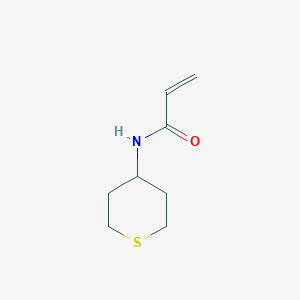
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)
![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2959786.png)
![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)

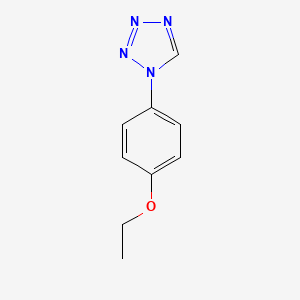
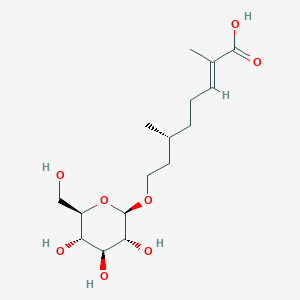
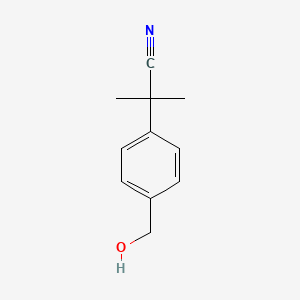


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2959801.png)